Structural Divergence from the Canonical CDK2 Inhibitor Scaffold
The methylene-linked dimethylamino-pyrimidine moiety in the target compound represents a key structural departure from the direct 4-(thiazol-5-yl)-pyrimidin-2-amine scaffold seen in a known CDK2 inhibitor family [1]. X-ray crystallography (PDB 1PXJ, 2.30 Å resolution) demonstrates that 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine binds CDK2 with an IC50 range of 0.9 to 17 µM, inducing a specific disorder in the activation T-loop via Lys33 and Asp145 side chain movements [1]. The addition of a methylene spacer and dimethylamino substitution in the target compound is predicted to alter the hydrogen-bonding distance and orientation relative to the hinge region, likely shifting selectivity away from CDK2 towards other kinases.
| Evidence Dimension | Structural binding mode and CDK2 inhibitory potency |
|---|---|
| Target Compound Data | No direct CDK2 binding or inhibition data available; structure contains a methylene-linked dimethylamino-pyrimidine tail. |
| Comparator Or Baseline | 4-(2,4-Dimethyl-Thiazol-5-Yl)-Pyrimidin-2-Ylamine (PDB Ligand CK8): CDK2 IC50 = 0.9–17 µM; induces T-loop disorder. |
| Quantified Difference | Not calculable; structural modification suggests altered kinase selectivity profile, but no comparative inhibitory data exists. |
| Conditions | CDK2 inhibition assay and X-ray crystallography (2.30 Å) as reported in Wu et al. (2003). |
Why This Matters
For researchers screening kinase inhibitors, this structural divergence means the target compound cannot be used as a drop-in replacement for CDK2-focused probes; it may offer a distinct selectivity window that requires de novo profiling.
- [1] Wu, S.Y. et al. (2003) Discovery of a novel family of CDK inhibitors with the program LIDAEUS: structural basis for ligand-induced disordering of the activation loop. Structure 11: 399-410. PDB: 1PXJ. View Source
